3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one trihydrochloride
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Overview
Description
3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one trihydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one trihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and yield. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one trihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one trihydrochloride involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 1-({3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}carbonyl)cyclopropan-1-amine trihydrochloride
- 3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridin]-7’-ol
- 1’-methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]
Uniqueness
What sets 3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one trihydrochloride apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in drug development and other scientific research .
Properties
Molecular Formula |
C13H24Cl3N5O |
---|---|
Molecular Weight |
372.7 g/mol |
IUPAC Name |
3-amino-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylpropan-1-one;trihydrochloride |
InChI |
InChI=1S/C13H21N5O.3ClH/c14-5-1-11(19)18-7-3-13(4-8-18)12-10(2-6-17-13)15-9-16-12;;;/h9,17H,1-8,14H2,(H,15,16);3*1H |
InChI Key |
LMLXXXCUBGETNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCN(CC2)C(=O)CCN)C3=C1NC=N3.Cl.Cl.Cl |
Origin of Product |
United States |
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